3-(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dimethoxyphenyl group in this compound adds unique chemical properties, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It’s likely that the compound interacts with its targets through a series of complex biochemical reactions .
Action Environment
The action, efficacy, and stability of 3-(3,4-dimethoxyphenyl)-1H-pyrazole can be influenced by various environmental factors . For instance, the corrosion behaviour of similar compounds has been studied in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of a pyrazole ring.
3,4-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a pyrazole ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDNLXZGTGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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